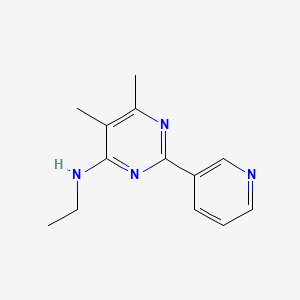
N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyridine ring attached to a pyrimidine core. The presence of ethyl and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of 3-aminopyridine with ethyl acetoacetate under basic conditions to form an intermediate. This intermediate is then cyclized with formamide to yield the desired pyrimidine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyrimidin-4-amine: Similar structure but lacks the ethyl and methyl groups.
3-bromoimidazo[1,2-a]pyridine: Contains a similar pyridine ring but differs in the attached functional groups.
Uniqueness
N-ethyl-5,6-dimethyl-2-(pyridin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its chemical reactivity and biological activity. The presence of ethyl and methyl groups provides additional sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H16N4 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-ethyl-5,6-dimethyl-2-pyridin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C13H16N4/c1-4-15-12-9(2)10(3)16-13(17-12)11-6-5-7-14-8-11/h5-8H,4H2,1-3H3,(H,15,16,17) |
InChI Key |
KOIGLTIAIWJHPW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1C)C)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















